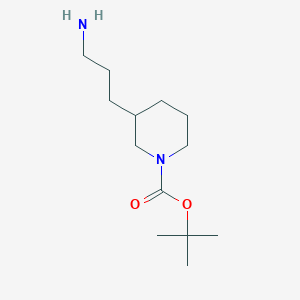tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate
CAS No.: 946518-27-0
Cat. No.: VC2864327
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946518-27-0 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10,14H2,1-3H3 |
| Standard InChI Key | AJTYGHSVRUDXKS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCCN |
Introduction
Chemical Properties and Structure
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate (CAS: 946518-27-0) belongs to the class of piperidine derivatives that are widely used in pharmaceutical research and organic synthesis. The compound features several key structural elements that define its chemical properties and reactivity.
Structural Characteristics
The molecular structure consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen in position 1, and a 3-aminopropyl side chain at position 3. This arrangement creates a molecule with two nitrogen atoms that can participate in various chemical reactions, making it a valuable intermediate in synthetic pathways.
Physical and Chemical Properties
The compound has a precise molecular structure that can be represented by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| CAS Number | 946518-27-0 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCCC(C1)CCCN |
| InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10,14H2,1-3H3 |
| InChIKey | AJTYGHSVRUDXKS-UHFFFAOYSA-N |
The presence of the tert-butoxycarbonyl group provides stability to the molecule while also serving as a protecting group for the piperidine nitrogen. This feature is particularly important in synthetic applications where selective reactivity is required.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 243.20671 | 160.2 |
| [M+Na]⁺ | 265.18865 | 167.6 |
| [M+NH₄]⁺ | 260.23325 | 166.3 |
| [M+K]⁺ | 281.16259 | 163.3 |
| [M-H]⁻ | 241.19215 | 160.0 |
| [M+Na-2H]⁻ | 263.17410 | 162.3 |
| [M]⁺ | 242.19888 | 160.8 |
| [M]⁻ | 242.19998 | 160.8 |
These predicted values are essential for researchers working on analytical method development and structural characterization of this compound and its derivatives .
Synthesis and Preparation Methods
The synthesis of tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to achieve good yields and purity.
Related Synthetic Methods
Similar compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, are synthesized through methods that involve selective deprotection strategies. For example, tert-butyl 3-aminopiperidine-1-carboxylate can be produced by reacting tert-butyl 3-(alkoxycarbonylamino)-piperidine-1-carboxylate with a base to selectively remove the carbamate protecting group on the amino group at the 3-position while preserving the carbamate protecting group on the nitrogen at position 1 .
These related synthetic approaches provide valuable insights into potential methods for synthesizing tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate, likely involving similar selective protection and deprotection strategies combined with appropriate functionalization of the side chain.
Applications in Research and Industry
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate has several potential applications in both research and industrial settings due to its unique structural features.
Medicinal Chemistry Applications
The compound's structure makes it an interesting candidate for medicinal chemistry research, particularly in the development of compounds with neuroactive or therapeutic properties. The presence of the amino group allows for further functionalization, which can be utilized to create more complex bioactive molecules.
Use as a Chemical Building Block
As an intermediate in organic synthesis, tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate serves as a valuable building block for the creation of more complex chemical structures. The protected piperidine nitrogen and the free amino group provide orthogonal reactivity, allowing for selective chemical modifications in multi-step syntheses.
Comparison with Analogous Compounds
Understanding how tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate relates to similar compounds provides valuable context for its potential applications and reactivity.
Structural Analogs
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate shares structural similarities with several related compounds:
| Compound | CAS Number | Key Differences |
|---|---|---|
| tert-Butyl 3-(3-mercaptopropyl)piperidine-1-carboxylate | N/A | Contains a thiol (SH) group instead of an amine (NH₂) group |
| tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | N/A | Contains a hydroxyl (OH) group instead of an amine (NH₂) group |
| tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | 150349-65-8 | Aminopropyl chain at position 4 instead of position 3 |
| tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | 887586-63-2 | Aminopropyl chain at position 2 instead of position 3 |
| tert-Butyl 3-aminopiperidine-1-carboxylate | Various | Lacks the propyl linker between the piperidine ring and the amino group |
Each of these compounds has unique functional groups or substitution patterns that confer distinct chemical and biological properties, potentially leading to different applications in research and synthesis.
Reactivity Comparisons
Future Research Directions
The unique structure and properties of tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate suggest several promising areas for future research.
Medicinal Chemistry Investigations
Further research could focus on exploring the compound's potential applications in medicinal chemistry, particularly in developing compounds with neuroactive or therapeutic properties. The compound's ability to interact with biological molecules through its amino group makes it an interesting candidate for studies aimed at understanding and modulating biological pathways.
Synthetic Methodology Development
Developing more efficient and scalable synthetic routes to tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate would be valuable for expanding its accessibility and utility in research and industry. This could include exploring new catalytic methods, continuous flow processes, or alternative protecting group strategies.
Structure-Activity Relationship Studies
Comparing the biological activities of tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate with its structural analogs could provide valuable insights into how the position and nature of substituents affect interaction with biological targets. Such studies could guide the design of more potent and selective bioactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume